6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

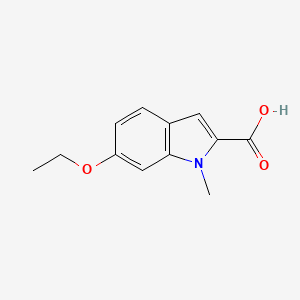

“6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C12H13NO3 . It is a derivative of indole, which is a heterocyclic compound commonly found in natural products and drugs .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an indole ring substituted with an ethoxy group at the 6th position and a methyl group at the 1st position . The indole ring also carries a carboxylic acid group at the 2nd position .Scientific Research Applications

6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid has been used in various scientific research applications. One of the most common applications is in the study of protein folding. This compound has been used to investigate the role of hydrophobic interactions in the folding of proteins. This compound has also been used to study enzyme activity and receptor binding. In addition, this compound has been used to study the biochemical and physiological effects of various compounds.

Mechanism of Action

Target of Action

Indole derivatives, such as 6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid, are known to interact with a variety of targets in the body. They play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders

Mode of Action

The mode of action of indole derivatives often involves their interaction with these targets, leading to changes in cellular processes. For instance, some indole-2-carboxylic acid derivatives have been found to inhibit the strand transfer of HIV-1 integrase, a key enzyme in the life cycle of HIV-1 . The indole nucleus of these compounds can chelate with two Mg2+ ions within the active site of integrase . .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They can affect various biochemical pathways and exert local and systemic biological effects

Result of Action

The molecular and cellular effects of a compound’s action depend on its mode of action and the biochemical pathways it affects. Some indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer effects . .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid in lab experiments is that it is relatively easy to synthesize. Additionally, this compound is able to interact with proteins and enzymes through hydrophobic interactions, which allows it to modulate the activity of those proteins and enzymes. However, one of the main limitations of using this compound in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are a number of potential future directions for 6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid research. One potential direction is to further study the mechanism of action of this compound. Additionally, further research could be done to investigate the effects of this compound on biochemical and physiological processes. Finally, further research could be done to develop new synthesis methods for this compound.

Synthesis Methods

6-Ethoxy-1-methyl-1H-indole-2-carboxylic acid can be synthesized through a two-step synthesis process. The first step involves the reaction of indole-2-carboxylic acid with ethyl chloroformate to form the ethoxy derivative of indole-2-carboxylic acid. The second step involves the reaction of this ethoxy derivative with 1-methyl-1H-indole to form this compound. This two-step synthesis process has been used to produce this compound with high yields (up to 97%).

properties

IUPAC Name |

6-ethoxy-1-methylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-9-5-4-8-6-11(12(14)15)13(2)10(8)7-9/h4-7H,3H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAMZVHOPHDCQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(N2C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361630.png)

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6361638.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6361640.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6361659.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361663.png)

![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B6361679.png)

![3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361685.png)

amine hydrochloride](/img/structure/B6361692.png)

amine hydrochloride](/img/structure/B6361703.png)

![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6361720.png)

![2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361724.png)

![3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361730.png)